molecular formula C6H9Cl B1361376 3-Chlorocyclohexene CAS No. 2441-97-6

3-Chlorocyclohexene

Cat. No. B1361376
CAS RN: 2441-97-6
M. Wt: 116.59 g/mol
InChI Key: LNGQLHZIYFQUIR-UHFFFAOYSA-N
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Description

3-Chlorocyclohexene is a chlorinated hydrocarbon with the molecular formula C6H9Cl . It has an average mass of 116.589 Da and a monoisotopic mass of 116.039276 Da .


Synthesis Analysis

3-Chlorocyclohexene can be synthesized through various methods . One common method involves the reaction of alcohol in CDCl3 or CH2Cl2 at 0 °C . The reaction is performed in a three-neck round-bottomed flask under dry argon with magnetic stirring . The yield of this reaction is approximately 81% .


Molecular Structure Analysis

The molecular structure of 3-Chlorocyclohexene consists of a six-membered ring with one chlorine atom attached . The structure can be viewed as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

3-Chlorocyclohexene has a density of 1.0±0.1 g/cm3, a boiling point of 147.5±9.0 °C at 760 mmHg, and a vapour pressure of 5.6±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 36.9±3.0 kJ/mol and a flash point of 27.4±4.5 °C . The compound has a molar refractivity of 32.5±0.4 cm3 .

Scientific Research Applications

1. Catalytic Applications

3-Chlorocyclohexene has shown significant relevance in catalytic applications. For instance, it is used as a promoter in Ziegler-Natta catalyst systems for ethylene polymerization, enhancing the polymerization rate and catalyst activity (Abedi et al., 2015). Similarly, chlorocyclohexane, a related compound, is identified as an effective promoter in Ziegler-Natta catalysts for polyethylene production, with its presence significantly impacting polymer molecular weight and yield (Bahri‐Laleh et al., 2012).

2. Organic Synthesis

In organic chemistry, 3-Chlorocyclohexene and related compounds find applications in the synthesis of various chemical compounds. For example, chlorocyclohexane, produced from cyclohexane, is used in visible light-induced monochlorination processes (Zhao & Lu, 2017). Additionally, 3-Chlorocyclohexene derivatives are used in the synthesis of cyclic and polymeric cyclohexene carbonates, a process of significance in green chemistry due to its utilization of carbon dioxide (Taherimehr et al., 2013).

3. Photophysical Properties Study

3-Chlorocyclohexene and its derivatives are also employed in studying the photophysical properties of various polymers. For instance, the role of segmental solubility of poly(3-octylthiophene) in different solvents, including chlorocyclohexene derivatives, has been explored to understand the chain organization and photophysical properties of the polymer (Potai et al., 2013).

4. Environmental Chemistry

In environmental chemistry, the anaerobic degradation of halocyclohexane compounds, related to 3-Chlorocyclohexene, is studied for soil and water detoxification purposes. These compounds are known for their persistence and toxicity, and their degradation in liquid and slurry cultures is essential for environmental remediation (Quintero et al., 2005).

5. Surface Chemistry

3-Chlorocyclohexene is also significant in surface chemistry. The reactions of halocyclohexanes, including chlorocyclohexane, on Cu3Pt(111) surfaces have been studied, providing insights into the chemistry of these compounds on metallic surfaces (Mathauser et al., 2001).

Safety And Hazards

When handling 3-Chlorocyclohexene, it’s important to avoid dust formation and breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It’s also crucial to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

3-chlorocyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGQLHZIYFQUIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60947285
Record name 3-Chlorocyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorocyclohexene

CAS RN

2441-97-6
Record name 3-Chlorocyclohexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2441-97-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexene, 3-chloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chlorocyclohex-1-ene
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Record name 3-Chlorocyclohexene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
318
Citations
J Lezama, E Márquez, JR Mora, T Córdova… - Journal of Molecular …, 2009 - Elsevier
… the scaled values for 3-chlorocyclohexene. The B3LYP functional … values in that 3-chlorocyclohexene eliminates more rapidly … , while in 3-chlorocyclohexene the calculated parameters …
Number of citations: 17 www.sciencedirect.com
JL Holmes, M Dakubu - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
The gas-phase thermal decompositions of 4-chlorocyclohexene in the temperature range 320–370 C and of 3-chlorocyclohexene in the range 250–310 C are homogeneous and …
Number of citations: 2 pubs.rsc.org
KC Lu, RL Chiang, JF Chiang - Journal of Molecular Structure, 1980 - Elsevier
… In the present study, we have investigated the structures and estimated the relative proportions of the conformers in 3-chlorocyclohexene and 4-… The geometry of 3-chlorocyclohexene. …
Number of citations: 1 www.sciencedirect.com
GA Russell, A Ito, R Konaka - Journal of the American Chemical …, 1963 - ACS Publications
… two dichlorides were the predominant prod-ucts (46 and 32% of the total dichlorides) produced in the ferric chloride-catalyzed addition of hydrogen chloride to 3-chlorocyclohexene. The …
Number of citations: 32 pubs.acs.org
FR Jensen, CH Bushweller - Journal of the American Chemical …, 1969 - ACS Publications
The conformational preferences (£ 4 values) for 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodocyclohexenes have been determined by low-temperature nmr spectroscopy and are 0.014, …
Number of citations: 117 pubs.acs.org
LH Slaugh - Journal of the American Chemical Society, 1965 - ACS Publications
… and 3chlorocyclohexene would have been the product. Unfortunately, 3-chlorocyclohexene … However, the analytical data indicate that little if any 3-chlorocyclohexene was formed (see …
Number of citations: 30 pubs.acs.org
EA Ibrahim, RL Lippincott, L Brenner, IH Suffet… - … of Chromatography A, 1987 - Elsevier
… are 3-chlorocyclohexene … I-Chlorocyclohcxcne Cyclohcxene oxide 3-Chlorocyclohexene Chlorocyclohexene 2-Cyclohexen-l-one 2-Cyclohexen~l-01 Dichlorocyclohexane 2-…
Number of citations: 26 www.sciencedirect.com
Y Ogata, Y Izawa, H Tomioka - Tetrahedron, 1967 - Elsevier
… in ether at 0 and −40 resulted in the 1:1 adduct, trans-2-chlorocyclohexylamine, together with trans-1,2-dichlorocyclohexane, rans-2-chlorocyclohexanol, 3-chlorocyclohexene, …
Number of citations: 13 www.sciencedirect.com
G Faita, M Fleischmann, D Pletcher - Journal of Electroanalytical Chemistry …, 1970 - Elsevier
… the current yield of 3-chlorocyclohexene decreases with duration … However, the decrease in yield of 3-chlorocyclohexene may … for the oxidation of 3-chlorocyclohexene is 2.25 V and the …
Number of citations: 43 www.sciencedirect.com
ML Poutsma - Journal of the American Chemical Society, 1965 - ACS Publications
… measured by titration of hydrogen chloride andthe isolatedsubstitution product was designated 3-chlorocyclohexene (II). Our re-examination shows that the substitution product is …
Number of citations: 112 pubs.acs.org

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